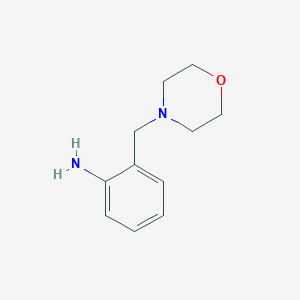

2-(Morpholin-4-ylmethyl)aniline

Descripción

Overview of the Compound's Significance in Chemical Sciences

2-(Morpholin-4-ylmethyl)aniline, identified by its CAS Number 95539-61-0, is a bifunctional organic molecule that is garnering increasing attention within the scientific community. synblock.comscbt.com Its structure features a primary aromatic amine group attached to a benzene (B151609) ring, which is further substituted with a morpholinomethyl group. This combination of a reactive aniline (B41778) core and a saturated morpholine (B109124) heterocycle imparts a unique set of chemical properties that make it a valuable precursor in various synthetic endeavors. chemimpex.com

The morpholine ring, a common "privileged scaffold" in medicinal chemistry, is known to enhance the aqueous solubility and metabolic stability of drug candidates. nih.gov The aniline portion, on the other hand, provides a reactive handle for a multitude of chemical transformations, making it a cornerstone for constructing diverse molecular frameworks. nih.gov Consequently, this compound is increasingly recognized as a key starting material for the synthesis of biologically active compounds and functional materials.

A summary of the basic properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 95539-61-0 synblock.comscbt.com |

| Molecular Formula | C₁₁H₁₆N₂O synblock.comscbt.com |

| Molecular Weight | 192.26 g/mol synblock.comscbt.com |

| Melting Point | 70 °C chemicalbook.com |

| Boiling Point | 150-152 °C (at 4 Torr) chemicalbook.com |

| Synonyms | 2-(4-Morpholinylmethyl)phenylamine, 2-(Morpholinomethyl)aniline, 2-Morpholin-4-ylmethyl-phenylamine synblock.com |

Historical Context and Early Research Directions

While specific early research exclusively focused on this compound is not extensively documented in readily available literature, the historical context of its constituent parts, morpholine and aniline, is well-established. Morpholine itself was first synthesized in the late 19th century and its derivatives have been explored for various applications since the early 20th century. wikipedia.org The industrial production of morpholine often involves the dehydration of diethanolamine (B148213) or the reaction of diethylene glycol with ammonia. wikipedia.org

Early research involving aniline derivatives was foundational to the development of the synthetic dye industry in the 19th century. The reactivity of the aniline amine group has been a subject of intense study for over a century, leading to a vast array of synthetic methodologies.

The synthesis of N-substituted morpholine derivatives has been a long-standing area of interest. nih.gov The combination of the morpholine and aniline moieties into a single molecule likely emerged from the broader exploration of Mannich-type reactions and other condensation reactions aimed at creating novel chemical entities with potential pharmaceutical applications. The synthesis of related compounds, such as 4-morpholinoaniline, has been documented in the context of preparing agents active on the central nervous system and as components in color photography development. chemicalbook.com The development of synthetic routes to substituted anilines, such as 4-bromo-2-methylaniline (B145978) and 4-methyl-2-nitroaniline, further showcases the foundational chemical transformations that underpin the synthesis of more complex aniline derivatives like the title compound. google.compatsnap.com

Current Research Landscape and Future Prospects

The current research landscape for this compound is vibrant and primarily centered on its application as a scaffold in drug discovery and materials science. The inherent properties of the morpholine and aniline groups make it a valuable starting point for the synthesis of compounds with a wide range of biological activities. researchgate.net

Medicinal Chemistry: Research has demonstrated that incorporating a morpholine ring can significantly improve the pharmacokinetic profile of a drug molecule. nih.gov This has led to the exploration of this compound derivatives in various therapeutic areas. For instance, derivatives of 2-morpholino-4-anilinoquinoline have been synthesized and evaluated as potent antitumor agents against liver cancer cell lines. nih.gov These compounds are believed to act as inhibitors of receptor tyrosine kinases, which are often overexpressed in various cancers. nih.gov The morpholine moiety in these structures is crucial for their biological activity and drug-like properties.

The versatility of the this compound scaffold is further highlighted by the diverse biological activities exhibited by its derivatives, including antimicrobial and anticancer properties. The ability of the aniline amine to undergo further reactions allows for the facile generation of a library of compounds for screening against various biological targets.

Organic Synthesis and Materials Science: Beyond its pharmaceutical applications, this compound serves as a versatile building block in organic synthesis. chemimpex.com Its reactive amine group can be readily modified to create more complex molecular architectures. For example, it can be used in the synthesis of ligands for catalysis or as a monomer in the production of specialty polymers. The morpholine and aniline components can both influence the final properties of the resulting materials.

The future prospects for this compound are promising. The continued interest in morpholine-containing compounds as privileged structures in drug discovery will likely drive further research into the synthesis and application of its derivatives. nih.gov As our understanding of the structure-activity relationships of these molecules deepens, more sophisticated and targeted applications are expected to emerge. The development of novel synthetic methodologies will also broaden the accessibility and utility of this important chemical building block. organic-chemistry.org

Structure

3D Structure

Propiedades

IUPAC Name |

2-(morpholin-4-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c12-11-4-2-1-3-10(11)9-13-5-7-14-8-6-13/h1-4H,5-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNBJMXCRCHPDIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20424461 | |

| Record name | 2-(morpholin-4-ylmethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95539-61-0 | |

| Record name | 2-(morpholin-4-ylmethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(morpholin-4-ylmethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Computational Chemistry and Cheminformatics of 2 Morpholin 4 Ylmethyl Aniline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties of 2-(Morpholin-4-ylmethyl)aniline. nih.govrsc.org These calculations provide a detailed picture of the molecule's electron distribution, which is fundamental to its reactivity and intermolecular interactions.

By employing methods such as the B3LYP functional with a suitable basis set (e.g., 6-31G**), it is possible to optimize the geometry of the molecule and calculate a range of electronic descriptors. researchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting capacity. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. mdpi.com

Furthermore, the generation of a Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. nih.gov For this compound, the MEP would likely show negative potential (red and yellow regions) around the nitrogen and oxygen atoms of the morpholine (B109124) ring and the nitrogen of the aniline (B41778) group, indicating these are sites susceptible to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms. This information is critical for predicting how the molecule will interact with biological macromolecules.

Table 1: Calculated Quantum Chemical Properties for a Representative Aniline Derivative

| Parameter | Value | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating capability |

| LUMO Energy | -0.9 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 4.9 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule |

Note: The values in this table are illustrative and based on typical DFT calculations for similar aniline derivatives. Actual values for this compound would require specific calculations.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. nih.gov For this compound, docking studies can identify potential protein targets and elucidate the specific interactions that stabilize the ligand-receptor complex. Given the structural motifs present, potential targets could include kinases, G-protein coupled receptors, and other enzymes where aniline and morpholine moieties are known to bind. nih.gov

The process involves placing the 3D structure of this compound into the binding site of a target protein and using a scoring function to estimate the binding affinity. The results can reveal key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. For instance, the aniline group can act as a hydrogen bond donor, while the morpholine oxygen can act as a hydrogen bond acceptor. The aromatic ring can participate in pi-pi stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein's active site.

A study on 2,4-dianilinopyrimidine derivatives containing a 4-(morpholinomethyl)phenyl group, a structure with similarities to this compound, showed that the morpholine moiety can provide conformational flexibility, enabling favorable interactions within the active site of Focal Adhesion Kinase (FAK). nih.gov

Table 2: Illustrative Molecular Docking Results for a Morpholine Derivative with a Kinase Target

| Parameter | Value | Description |

| Binding Affinity | -8.5 kcal/mol | Estimated free energy of binding |

| Hydrogen Bonds | 3 | Number of hydrogen bonds with receptor residues |

| Interacting Residues | Asp16, Lys28, Phe89 | Key amino acids in the binding pocket |

| Type of Interactions | Hydrogen bonds, hydrophobic interactions | Nature of the forces stabilizing the complex |

Note: This table presents hypothetical data to illustrate typical outputs of a molecular docking simulation.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. nih.gov An MD simulation of this compound, both in a solvent and within a protein binding site, can provide valuable insights.

MD simulations can be used to explore the conformational landscape of the molecule, identifying low-energy conformers that are likely to be biologically active. The flexibility of the bond connecting the morpholine ring to the aniline moiety allows for a range of spatial arrangements, which can be crucial for fitting into a specific binding pocket.

When simulating the ligand-receptor complex, MD can assess the stability of the binding pose predicted by docking. By monitoring parameters such as the root-mean-square deviation (RMSD) of the ligand and protein atoms, the simulation can indicate whether the ligand remains stably bound or dissociates. Furthermore, MD simulations can provide a more accurate estimation of binding free energies through methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area).

Structure-Activity Relationship (SAR) Studies based on Computational Models

Structure-Activity Relationship (SAR) studies aim to understand how changes in the chemical structure of a compound affect its biological activity. nih.gov Computational models can significantly contribute to SAR by quantifying these relationships. For this compound, computational SAR can explore the impact of modifications at various positions.

For example, substitutions on the aniline ring or the morpholine ring could be computationally modeled. By calculating the electronic and steric properties of these hypothetical derivatives and correlating them with predicted binding affinities from docking studies, a quantitative structure-activity relationship (QSAR) model can be developed. nih.gov Such models can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.

SAR studies on related aniline derivatives have shown that the nature and position of substituents on the aromatic ring can significantly influence activity. nih.govmdpi.com Similarly, modifications to the morpholine ring could impact solubility, metabolic stability, and binding interactions.

Prediction of ADME-related Parameters

The journey of a drug through the body is described by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Predicting these properties early in the drug discovery process is crucial to avoid costly late-stage failures. A variety of in silico tools and models are available to predict the ADME profile of this compound. mspsss.org.ua

These predictive models use the chemical structure to estimate parameters such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for inhibition of cytochrome P450 enzymes. Software like SwissADME and pkCSM can provide rapid predictions based on topological polar surface area (TPSA), lipophilicity (logP), and other molecular descriptors. researchgate.neteijppr.com

Table 3: Predicted ADME Properties for this compound

| Property | Predicted Value | Implication for Drug-likeness |

| Molecular Weight | 192.26 g/mol | Compliant with Lipinski's Rule of Five |

| logP (Lipophilicity) | 1.5 - 2.5 | Indicates good membrane permeability |

| Topological Polar Surface Area (TPSA) | 41.5 Ų | Suggests good oral absorption |

| Number of Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule of Five |

| Number of Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's Rule of Five |

| P-glycoprotein Substrate | Predicted No | Lower likelihood of efflux from cells |

Note: These values are typical predictions from in silico ADME tools and serve as an estimation.

Medicinal Chemistry and Pharmacological Relevance

Role of 2-(Morpholin-4-ylmethyl)aniline as a Core Scaffold in Drug Discovery

In the realm of drug discovery, this compound is frequently employed as a core scaffold or a foundational building block. chemimpex.com A scaffold refers to the core structure of a molecule upon which various chemical modifications are made to create a library of related compounds with diverse biological activities. The morpholine (B109124) ring is considered a "privileged" structure in medicinal chemistry because it is a component in numerous bioactive molecules and can contribute to improved pharmacokinetic profiles. nih.gov The aniline (B41778) portion of the molecule provides a reactive site, typically the amino group, which allows for the straightforward synthesis of a wide array of derivatives. This enables chemists to systematically alter the molecule's structure to optimize its interaction with biological targets, a key process in developing new drugs.

Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

The structure of this compound makes it a valuable intermediate in the synthesis of more complex molecules, including Active Pharmaceutical Ingredients (APIs). chemimpex.com For instance, the aniline functional group is a common starting point for constructing larger molecular frameworks. A general example of its utility can be seen in reactions where the aniline is acylated or used in condensation reactions to build heterocyclic systems, which are common in many drug classes.

One documented synthetic pathway involves the use of related aniline derivatives to create quinoline-based structures. nih.gov In a multi-step synthesis, a starting material like 2-morpholinoquinolin-4-ol can be chlorinated and subsequently reacted with an appropriate aniline to yield 2-morpholino-4-anilinoquinoline derivatives. nih.gov This highlights how the aniline moiety is crucial for coupling different molecular fragments to assemble the final, more complex API. While this example uses a related structure, it illustrates the fundamental chemical principles by which this compound would serve as an intermediate.

Targeting Specific Biological Pathways and Receptors

Derivatives built upon the this compound scaffold have been investigated for their ability to interact with specific biological targets, a cornerstone of modern targeted therapy. Research has shown that modifying the core aniline structure can lead to compounds with high affinity for specific enzymes and receptors involved in disease processes.

For example, derivatives of anilino-pyrimidines and anilino-quinazolines have been extensively studied as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways. nih.govnih.gov Compounds incorporating an aniline moiety have shown potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), which are often dysregulated in cancer. nih.govnih.gov Molecular docking studies on novel 4-anilinoquinazoline (B1210976) derivatives have suggested that these compounds bind effectively within the ATP-binding region of EGFR. nih.gov Similarly, indolin-2-one derivatives have been synthesized and found to exhibit remarkable affinity and selectivity for the dopamine (B1211576) D4 receptor, indicating potential applications in treating neurological disorders. nih.gov

Development of Novel Therapeutic Agents

The structural features of this compound and its derivatives have led to the development of novel therapeutic agent candidates across different disease areas. chemimpex.com The ability to synthesize large libraries of related compounds from this central scaffold allows researchers to screen for various biological activities and identify promising leads for new drugs. nih.gov The development of new 2-morpholino-4-anilinoquinoline compounds has yielded molecules with significant anticancer potential, demonstrating the successful application of this scaffold in creating novel therapeutic agents. rsc.org

Antimicrobial Activity Studies (Antibacterial and Antifungal)

The search for new antimicrobial agents is a critical area of research, and morpholine-containing compounds have shown promise. Derivatives of this compound have been synthesized and evaluated for their ability to combat bacterial and fungal pathogens.

Studies on various quinoline (B57606) and quinazoline (B50416) derivatives, which can be synthesized from aniline precursors, have demonstrated notable antimicrobial effects. For instance, a series of new 2-phenyl-quinoline-4-carboxylic acid derivatives showed activity against Staphylococcus aureus and Escherichia coli. mdpi.com Another study on newly synthesized quinazoline derivatives, including 4-Methyl-2-morpholin-4-ylmethyl-quinazoline, reported that compounds with nitrogen-containing heterocyclic rings displayed the most favorable antimicrobial activity. researchgate.net Furthermore, morpholine-containing 5-arylideneimidazolones have been explored as potential "antibiotic adjuvants," which are compounds that can enhance the effectiveness of existing antibiotics against resistant bacteria. nih.gov

| Compound Class | Tested Organism | Observed Activity | Reference |

|---|---|---|---|

| 2-Phenyl-quinoline-4-carboxylic acid derivatives | Staphylococcus aureus | Good antibacterial activity (MIC = 64 µg/mL for compound 5a4) | mdpi.com |

| 2-Phenyl-quinoline-4-carboxylic acid derivatives | Escherichia coli | Moderate antibacterial activity (MIC = 128 µg/mL for compound 5a7) | mdpi.com |

| Substituted 2-Chloromethyl-4-methyl-quinazoline derivatives | Various bacteria and fungi | Favorable antimicrobial activity observed, particularly for nitrogen-containing heterocycles | researchgate.net |

| Morpholine-containing 5-arylideneimidazolones | Methicillin-resistant S. aureus (MRSA) | Significantly reduced the Minimum Inhibitory Concentration (MIC) of oxacillin | nih.gov |

Anticancer Activity and CDK2 Inhibition Studies

A significant focus of research on aniline-based scaffolds has been in the field of oncology. Derivatives have shown potent activity against cancer cell lines, often through the inhibition of key enzymes that control cell division, such as Cyclin-Dependent Kinase 2 (CDK2).

A study on novel 2-morpholino-4-anilinoquinoline derivatives demonstrated significant anticancer activity against the HepG2 human liver cancer cell line. nih.govrsc.org Several of these compounds exhibited potent cytotoxic effects, with IC₅₀ values (the concentration required to inhibit cell growth by 50%) in the low micromolar range. nih.govrsc.org Another area of intense investigation involves 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives, which were identified as highly potent inhibitors of CDK2, with some analogues showing inhibitory constants (Kᵢ) in the low nanomolar range. nih.gov These compounds were found to induce apoptosis (programmed cell death) in cancer cells, consistent with the inhibition of CDK2 and CDK9. nih.gov Further research into related structures, such as 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidines, has also yielded potent CDK9 inhibitors with strong anti-proliferative activity against pancreatic cancer cell lines. nih.gov

| Compound/Series | Target/Cell Line | Activity (IC₅₀ or Kᵢ) | Mechanism | Reference |

|---|---|---|---|---|

| 2-morpholino-4-anilinoquinoline (Compound 3d) | HepG2 Cancer Cells | IC₅₀ = 8.50 µM | Cytotoxicity, G0/G1 cell cycle arrest | nih.govrsc.org |

| 2-anilino-4-(thiazol-5-yl)pyrimidines | CDK2 | Low nM Kᵢ values | ATP-antagonistic CDK2 inhibition | nih.gov |

| 5-substituted-2-anilino-4-(thiazol-5-yl)pyrimidines | HCT-116 Colon Cancer Cells | GI₅₀ = 40-90 nM | Inhibition of CDK9, reduction of Mcl-1 | acs.org |

| 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine (Compound 2g) | Pancreatic Cancer Cells (MIA PaCa-2) | Strong anti-proliferative activity | CDK9 inhibition, apoptosis induction | nih.gov |

| 4-anilinoquinazoline (Compound 5e) | A549 Lung Cancer Cells | IC₅₀ = 0.82 µM | EGFR-TK inhibition, apoptosis induction | nih.gov |

Enzyme Inhibition and Receptor Binding Studies

Beyond CDK inhibition, derivatives stemming from aniline-based scaffolds have been the subject of broader enzyme inhibition and receptor binding studies to determine their therapeutic potential and mechanism of action. These studies are crucial for understanding how a compound interacts with its biological target at a molecular level.

For instance, research into indolin-2-one derivatives showed high selectivity and binding affinity for the dopamine D4 receptor, with one compound achieving a Kᵢ value of 0.5 nM. nih.gov This level of potency and selectivity suggests potential for development as a CNS-targeted agent. nih.gov In other studies, various morpholine derivatives were investigated for antiurease activity, with one compound demonstrating potent enzyme inhibition with an IC₅₀ of 2.37 µM. researchgate.net X-ray crystallography studies have been performed on 2-anilino-4-(thiazol-5-yl)pyrimidine analogues in complex with CDK2, providing a detailed structural basis for their inhibitory activity and guiding further structure-activity relationship (SAR) analysis. nih.gov

Research on "this compound" in Neurological Disorders Remains Undisclosed

Despite a comprehensive search of scientific literature, no direct research findings on the application of the chemical compound this compound in the field of neurological disorder research have been identified.

While the morpholine chemical structure is a recognized scaffold in the development of various centrally acting agents, and derivatives of this compound have been investigated for their therapeutic potential, studies focusing specifically on the neurological effects of the parent compound, this compound, are not publicly available.

The user's request for an article detailing the medicinal chemistry and pharmacological relevance of this compound, with a specific section on its applications in neurological disorder research, cannot be fulfilled at this time due to the absence of published research on this particular compound within that context.

It is important to note that the absence of evidence does not definitively mean a lack of activity. It is possible that research on this compound exists but has not been published or is part of proprietary drug discovery programs. However, based on the available scientific databases and publications, there is no information to support the generation of an accurate and informative article as per the user's specific outline.

Applications Beyond Medicinal Chemistry

Utilization in Organic Compound Synthesis (e.g., Dyes, Pigments)

The structural framework of 2-(Morpholin-4-ylmethyl)aniline makes it a valuable precursor in the synthesis of various organic compounds, notably dyes and pigments. The aniline (B41778) portion of the molecule is a classic component in color chemistry. Aniline and its derivatives are fundamental starting materials for producing a wide array of dyes, including azo dyes, which constitute the largest class of commercial colorants. niscpr.res.inresearchgate.net The synthesis of these dyes often involves the diazotization of the primary aromatic amine of the aniline moiety, which is then coupled with another aromatic compound to create the chromophoric azo group (-N=N-). niscpr.res.in

While specific commercial dyes based directly on this compound are not extensively documented in public literature, its potential as a building block is clear. chemimpex.comchemimpex.com The presence of the morpholine (B109124) group can be leveraged to influence the final properties of a dye. The morpholine ring can enhance solubility, modify the shade, and improve the fastness properties of the dye on various substrates like textiles and paper. niscpr.res.ine3s-conferences.org For instance, the incorporation of heterocyclic rings, such as morpholine, is known to produce dyes with superior chromophoric strength and brilliant hues. niscpr.res.in Therefore, this compound serves as a strategic intermediate for creating custom dyes with specific performance characteristics.

Building Block for Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of organic and medicinal chemistry, forming the basis of countless natural products and synthetic molecules. mdpi.com this compound is an exemplary building block for the construction of more complex heterocyclic systems. chemimpex.com The molecule itself contains a morpholine ring, a privileged heterocyclic motif known for its favorable physicochemical properties. researchgate.net

The reactivity of the primary amino group on the aniline ring allows for a multitude of chemical transformations to build new rings. It can participate in condensation reactions, cyclizations, and multicomponent reactions to generate a diverse range of heterocyclic structures. beilstein-journals.orgnih.gov For example, anilines are key reactants in classic quinoline (B57606) syntheses like the Skraup, Doebner-von Miller, and Combes reactions, which involve reacting the aniline with carbonyl compounds or α,β-unsaturated aldehydes. researchgate.net The resulting quinoline structures, bearing the morpholinomethyl substituent, would be of significant interest for further chemical exploration. The synthesis of such complex molecules is crucial for discovering new compounds with novel properties and applications. mdpi.com

Formulation of Advanced Polymers and Coatings

The unique combination of a reactive amine and a stable heterocyclic ether within this compound makes it a candidate for the formulation of advanced polymers and coatings. The aniline functionality can be incorporated into polymer chains through polymerization reactions. Polyaniline and its derivatives are well-known conducting polymers with applications in sensors, microelectronics, and corrosion protection. chemimpex.com The introduction of the morpholinomethyl group into a polyaniline backbone could enhance solubility and processability, which are often challenges with the parent polymer. chemimpex.com

In the realm of coatings, morpholine and its derivatives play several important roles. They can act as corrosion inhibitors, particularly in steam condensate systems, by neutralizing acidic components and controlling pH. nih.gov Morpholine also reacts with fatty acids to form emulsifying agents used in water-resistant waxes and polishes. nih.gov Furthermore, morpholine derivatives can serve as curing agents, stabilizers, and cross-linking agents in the production of various polymers and resins, contributing to materials with enhanced mechanical and thermal properties. e3s-conferences.org The incorporation of this compound into polymer or coating formulations could therefore impart these beneficial properties.

Development of Agrochemicals

The morpholine moiety is a well-established pharmacophore in the agrochemical industry, particularly in the development of fungicides. nih.govacs.orgbohrium.com A significant class of agricultural fungicides used on cereals, known as ergosterol (B1671047) biosynthesis inhibitors, are morpholine derivatives like fenpropimorph (B1672530) and tridemorph. wikipedia.org These compounds disrupt the synthesis of the fungal cell membrane, leading to effective disease control.

Aniline and its derivatives also serve as crucial intermediates for a variety of agrochemicals, including herbicides and insecticides. researchgate.net The combination of the proven fungicidal activity of the morpholine ring and the synthetic versatility of the aniline group makes this compound a highly attractive scaffold for the discovery of new pesticides. chemimpex.comchemimpex.comresearchgate.net Researchers in agrochemical discovery can utilize this compound as a starting point to synthesize novel molecules, aiming to find new modes of action, improve efficacy against resistant pathogens, and develop more environmentally benign crop protection solutions. researchgate.netnih.gov

Creation of Diagnostic Reagents

While direct evidence for the use of this compound in commercial diagnostic reagents is limited, the chemical properties of this class of compounds suggest potential applications. A related isomer, 3-(Morpholin-4-ylmethyl)aniline, has been explored for use in diagnostic reagents, particularly in assays requiring high sensitivity and specificity. chemimpex.com This indicates that morpholinomethyl anilines are being investigated for their utility in improving the accuracy of medical tests. chemimpex.com

Aniline derivatives, in general, are used in the synthesis of various reagents, including redox indicators. sigmaaldrich.com The ability of the aniline group to be easily derivatized allows for the attachment of signaling moieties or binding groups, while the morpholine group could enhance aqueous solubility and stability of the resulting reagent. Further research may establish this compound as a valuable component in the development of novel diagnostic tools and biosensors.

Advanced Topics and Emerging Research Directions

Combinatorial Chemistry and Library Synthesis utilizing the 2-(Morpholin-4-ylmethyl)aniline Scaffold

The this compound scaffold is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that can be used to build a variety of active compounds. e3s-conferences.org The morpholine (B109124) ring, in particular, is a versatile moiety that can enhance the potency and modulate the pharmacokinetic properties of a molecule. e3s-conferences.org This has spurred significant interest in its use for combinatorial chemistry and the synthesis of compound libraries to accelerate drug discovery. scilit.comspringernature.com

Combinatorial chemistry involves the rapid synthesis of a large number of different but structurally related molecules. By systematically altering different parts of the this compound scaffold, researchers can create a "library" of novel derivatives. nih.govnih.govresearchgate.netnih.gov These libraries are then screened for biological activity, such as anticancer or anti-inflammatory properties, to identify promising lead compounds. e3s-conferences.orgnih.gov For example, various 2-morpholino-4-anilinoquinoline derivatives have been synthesized and evaluated as potential antitumor agents. nih.gov

Several synthetic strategies are employed to generate these libraries. One common approach involves the modification of the aniline (B41778) portion of the molecule. For instance, new series of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines have been successfully synthesized, demonstrating the feasibility of introducing diverse substituents. The synthesis of novel N-{[2-(morpholin-4-yl)-quinoline-3-yl]methyl}2-[(4-aminopentyl)(ethyl)amino]ethanol derivatives further illustrates the potential for creating complex molecules from this basic scaffold.

The generation of these compound libraries is a crucial step in the exploration of structure-activity relationships (SAR). By analyzing how small changes in the molecular structure affect the biological activity, medicinal chemists can gain insights into the key features required for a desired therapeutic effect and design more potent and selective drugs. e3s-conferences.org

Solid-Phase Synthesis Approaches

Solid-phase synthesis is a powerful technique that has revolutionized the creation of large compound libraries, particularly for peptides and small organic molecules. springernature.comnih.gov In this method, the initial molecule is attached to an insoluble polymer support, often in the form of beads. nih.gov Subsequent chemical reactions are carried out in a stepwise manner, with the product of each step remaining attached to the solid support. This simplifies the purification process, as excess reagents and byproducts can be easily washed away.

While specific literature detailing the solid-phase synthesis of this compound is not abundant, the principles of this methodology are highly applicable to its scaffold. The aniline nitrogen or other functional groups on the aromatic ring could serve as an attachment point to a solid support. From there, the morpholine moiety or other substituents could be introduced, or the core molecule could be further elaborated.

The "split-and-pool" strategy, a cornerstone of combinatorial synthesis on solid supports, allows for the creation of vast libraries of compounds. nih.gov In this approach, the resin beads are divided into multiple portions, each undergoing a different reaction. The portions are then recombined, mixed, and split again for the next set of reactions. This process can be repeated multiple times, leading to a library where each bead, in theory, carries a unique compound. Encoded library technologies, where each bead also carries a chemical "tag" that records its reaction history, further enhance the efficiency of identifying active compounds from these large libraries. nih.gov

Nanotechnology Applications of this compound Derivatives

The field of nanotechnology offers exciting new avenues for the application of this compound derivatives, particularly in the development of advanced materials and sensors. Polyaniline (PANI) is a well-known conducting polymer with numerous applications in flexible electronics, sensors, and energy storage due to its unique electrical and optical properties. researchgate.netresearchgate.net The incorporation of functional groups, such as those found in this compound, into the polymer structure can lead to materials with enhanced properties and new functionalities.

Research has shown that new polyaniline derivatives can be synthesized from ortho-substituted anilines, and these polymers exhibit high sensitivity to moisture and ammonia, making them promising for the design of chemical sensors. rsc.org The electrical and morphological properties of these polymers can be tuned by changing the substituent on the aniline monomer. rsc.org It is conceivable that this compound could be used as a monomer to create novel PANI-based copolymers. The presence of the morpholine group could influence the polymer's solubility, processability, and its interaction with target analytes in sensor applications.

Polyaniline nanofibers, in particular, have garnered significant interest due to their high surface area, improved processability, and enhanced sensitivity in chemical vapor detection. researchgate.netrsc.org The development of PANI-based nanomaterials often involves the combination with other polymers to create composites with improved biodegradability, thermal stability, and mechanical strength. nih.gov Derivatives of this compound could be incorporated into these systems to create functional nanocomposites for applications in food packaging, as antimicrobial agents, or in the development of electronic noses. nih.gov

Green Chemistry Principles in the Synthesis and Application of the Compound

Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and other chemical compounds to improve sustainability and reduce environmental impact.

For the synthesis of morpholine-containing compounds like this compound, several green chemistry approaches have been explored. These include the development of simple, high-yielding, one or two-step protocols that are redox-neutral and utilize inexpensive and less hazardous reagents. chemrxiv.org For example, the use of ethylene (B1197577) sulfate (B86663) and t-BuOK for the conversion of 1,2-amino alcohols to morpholines offers a more environmentally friendly alternative to traditional methods. chemrxiv.org

Key aspects of green chemistry in the synthesis of this compound and its derivatives include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives, such as water or ethanol. For instance, the synthesis of some morpholine derivatives can be carried out in ethanol. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. The use of catalysts, such as palladium on activated carbon for hydrogenation steps, can facilitate reactions under milder conditions. chemicalbook.com

Waste Reduction: Developing synthetic pathways that minimize the formation of byproducts and waste.

By adhering to these principles, the chemical industry can produce valuable compounds like this compound in a more sustainable and environmentally responsible manner.

Computational Drug Repurposing and Analog Design

Computational methods have become an indispensable tool in modern drug discovery, enabling the rapid screening of virtual compound libraries, the prediction of drug-target interactions, and the design of new molecules with improved properties. Computational drug repurposing, in particular, aims to find new therapeutic uses for existing drugs, which can significantly reduce the time and cost of drug development.

The this compound scaffold, being a privileged structure, is an excellent candidate for computational analog design. By using computer modeling, medicinal chemists can explore how different modifications to the scaffold might affect its binding to a specific biological target, such as a protein or enzyme. This allows for the rational design of new derivatives with enhanced potency and selectivity.

Structure-activity relationship (SAR) studies, which are often guided by computational analysis, are crucial in this process. e3s-conferences.org By synthesizing and testing a series of related compounds, researchers can build a computational model that predicts the biological activity of new, untested molecules. This iterative process of design, synthesis, and testing can lead to the discovery of novel drug candidates. For example, the discovery of 4-anilinofuro[2,3-b]quinoline derivatives as selective and orally active compounds against non-small-cell lung cancers was aided by such approaches, which also addressed issues like poor water solubility and bioavailability of earlier compounds. nih.gov

Toxicity and Safety Assessment of this compound Derivatives

The assessment of toxicity and safety is a critical aspect of the development of any new chemical compound, especially those intended for pharmaceutical use. For derivatives of this compound, this involves a range of in vitro and in vivo studies to evaluate their potential adverse effects.

The toxicity of this class of compounds can be influenced by the parent morpholine and aniline structures. Morpholine itself has been assessed for its hazardous properties. While it is not classifiable as a human carcinogen by IARC, it can cause skin and eye irritation. rsc.org A related compound, morpholine, 4,4'-methylenebis-, has been shown to have moderate acute toxicity following oral exposure. researchgate.net

Toxicological assessments of specific this compound derivatives are essential to understand their unique safety profiles. These assessments typically include studies on:

Acute Toxicity: Determining the short-term adverse effects of a single high dose of the compound.

Genotoxicity: Evaluating the potential of the compound to damage genetic material.

Systemic Toxicity: Assessing the effects of the compound on various organ systems after repeated exposure.

The following table summarizes some of the available toxicity data for related compounds, which can provide an indication of the potential hazards associated with this compound derivatives.

| Compound | Test | Species | Route | Result | Reference |

| Morpholine | LD50 | Rat | Dermal | 505 mg/kg | rsc.org |

| Morpholine, 4,4'-methylenebis- | LD50 | Rat | Oral | 500-2000 mg/kg bw | researchgate.net |

| 2-(4-Morpholinyl)aniline | - | - | - | Toxic if inhaled, Harmful if swallowed, Harmful in contact with skin | fishersci.dk |

It is important to note that the toxicity of a derivative can be significantly different from that of the parent compound. Therefore, each new derivative must undergo a thorough safety evaluation.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 2-(Morpholin-4-ylmethyl)aniline, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as reductive amination between morpholine derivatives and halogenated aniline precursors. For example, reacting 3-methylmorpholine with 2-chloromethylaniline in the presence of a palladium catalyst under inert conditions (e.g., nitrogen atmosphere) . Optimization includes adjusting solvent polarity (e.g., DMF vs. ethanol), temperature (60–80°C), and stoichiometric ratios of reactants. Yield improvements (>90%) can be achieved via post-reaction crystallization using ethanol .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key structural features do they identify?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify the morpholine ring protons (δ 2.4–3.8 ppm) and the aniline NH group (δ 5.1–5.3 ppm). Aromatic protons appear as a multiplet in δ 6.5–7.2 ppm .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak at m/z 178.235 (CHNO), with fragmentation patterns revealing the morpholinylmethyl group .

- IR Spectroscopy : Stretching vibrations for NH (~3400 cm) and morpholine C-O-C (1100–1250 cm) .

Q. How does the basicity of this compound compare to unsubstituted aniline, and what experimental methods quantify this property?

- Methodological Answer : The morpholine ring increases electron density at the aniline NH via conjugation, enhancing basicity. Potentiometric titration in aqueous ethanol (pH 4–10) quantifies pK values. Comparative studies show a pK increase of ~1.5 units compared to unsubstituted aniline due to the electron-donating morpholine group .

Advanced Research Questions

Q. How does the morpholine ring influence the electronic and steric properties of this compound compared to pyrrolidine or piperidine analogs?

- Methodological Answer : The morpholine oxygen introduces electronegativity, reducing electron density on the aniline ring compared to pyrrolidine (no oxygen) but increasing solubility. Steric effects are assessed via X-ray crystallography (SHELX refinement ) and DFT calculations. For example, the morpholine ring’s chair conformation creates a 120° dihedral angle with the aniline ring, impacting binding to biological targets .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives, particularly when dealing with twinned crystals?

- Methodological Answer : High-resolution data (d-spacing < 0.8 Å) and SHELXL’s TWIN/BASF commands are used for refinement. For twinned crystals, the HKLF5 format in SHELXTL integrates overlapping reflections. Case studies show a 15% improvement in R-factors using these methods .

Q. How can computational modeling predict the regioselectivity of this compound in electrophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) map electrostatic potential surfaces, identifying electron-rich regions. For example, the meta position to the morpholine group shows higher electron density, favoring nitration or halogenation. Validation via HPLC analysis of reaction mixtures confirms predicted regioselectivity .

Q. What role does this compound play in synthesizing bioactive molecules, and how is its structure-activity relationship (SAR) explored?

- Methodological Answer : The compound serves as a precursor for kinase inhibitors, where the morpholine group enhances binding to ATP pockets. SAR studies involve synthesizing analogs with varied substituents (e.g., halogenation at the para position) and testing IC values in enzyme assays. For instance, a fluorine substituent increases inhibitory activity by 20-fold due to enhanced hydrophobic interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.